molecular formula C20H24N6O3 B2802967 4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946311-09-7

4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2802967
CAS No.: 946311-09-7
M. Wt: 396.451
InChI Key: WWKBELMHJFWQHN-UHFFFAOYSA-N
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Description

This compound features a tetrahydroimidazo[2,1-c][1,2,4]triazine core substituted with a p-tolyl group at position 8 and a carboxamide side chain at position 2.

Properties

IUPAC Name

8-(4-methylphenyl)-4-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O3/c1-14-5-7-15(8-6-14)25-12-13-26-19(29)17(22-23-20(25)26)18(28)21-9-3-11-24-10-2-4-16(24)27/h5-8H,2-4,9-13H2,1H3,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKBELMHJFWQHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCCCN4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Heterocyclic Structure

The target compound’s tetrahydroimidazo[2,1-c][1,2,4]triazine scaffold differs significantly from tetrahydroimidazo[1,2-a]pyridine derivatives (e.g., compounds 1l and 2d in and ). The triazine core introduces additional nitrogen atoms, altering electronic distribution and hydrogen-bonding capacity.

Aromatic Substituents

  • Target Compound : The p-tolyl group at position 8 provides moderate electron-donating effects (via methyl) and increased lipophilicity (clogP ≈ 3.2 estimated).
  • Compound : Substituted with 4-fluorophenyl , which introduces electron-withdrawing effects (Hammett σ ≈ 0.06) and slightly higher polarity (clogP ≈ 2.8) .
  • Compounds : Feature 4-nitrophenyl (σ ≈ 1.27) and benzyl/phenethyl groups, contributing strong electron-withdrawing effects and steric bulk, respectively .

Side Chain Modifications

  • Target Compound: The 3-(2-oxopyrrolidin-1-yl)propyl side chain includes a lactam ring, enabling hydrogen-bond donor/acceptor interactions and rigidifying the structure.
  • Compound : Uses a 3-isopropoxypropyl group, which is more flexible and introduces ether oxygen for hydrogen bonding but lacks the lactam’s conformational stability .
  • Compounds: Employ ester (diethyl carboxylate) and cyano groups, which are highly polar but metabolically labile, contrasting with the carboxamide’s stability .

Physicochemical and Spectral Properties

Property Target Compound Compound Compound (1l) Compound (2d)
Melting Point Not reported Not reported 243–245°C 215–217°C
Key Functional Groups Carboxamide, pyrrolidinone Carboxamide, isopropoxy Cyano, nitro, ester Benzyl, ester, nitro
Spectral Confirmation Not reported Not reported 1H/13C NMR, IR, HRMS 1H/13C NMR, IR, HRMS

Research Implications

  • Bioavailability: The target compound’s p-tolyl and pyrrolidinone groups may enhance lipophilicity and metabolic stability compared to fluorophenyl () or nitro-substituted analogues ().
  • Target Binding : The triazine core’s nitrogen-rich structure could favor interactions with ATP-binding pockets or metalloenzymes, whereas pyridine derivatives () might engage in π-π stacking.
  • Synthetic Feasibility : highlight one-pot syntheses for pyridine derivatives, but the target compound’s triazine core likely requires specialized cyclization strategies.

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